molecular formula C5H4Cl2N2 B042779 4,6-Dichloro-2-methylpyrimidine CAS No. 1780-26-3

4,6-Dichloro-2-methylpyrimidine

Cat. No. B042779
CAS RN: 1780-26-3
M. Wt: 163 g/mol
InChI Key: FIMUTBLUWQGTIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Dichloro-2-methylpyrimidine involves several key steps, starting from acetamidine hydrochloride and dimethyl malonate. The process includes cyclization and chlorination with phosphorus oxychloride under optimized conditions to achieve the desired product. The yield and efficiency of the synthesis have been significantly improved through process research, demonstrating the compound's viable production for industrial applications (Guo Lei-ming, 2012).

Molecular Structure Analysis

Detailed structural analysis through X-ray diffraction and crystallography has provided insights into the molecular geometry of 4,6-Dichloro-2-methylpyrimidine derivatives. These studies reveal the compound's crystalline structure and the arrangement of atoms within the molecule, which are critical for understanding its reactivity and interactions in various chemical processes (Guo et al., 2007).

Safety And Hazards

4,6-Dichloro-2-methylpyrimidine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

4,6-Dichloro-2-methylpyrimidine is an important intermediate of synthetic anticancer drug dasatinib . It has potential for the synthesis of more complex pharmaceutical and biologically active compounds .

properties

IUPAC Name

4,6-dichloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMUTBLUWQGTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284149
Record name 4,6-Dichloro-2-methylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-methylpyrimidine

CAS RN

1780-26-3
Record name 4,6-Dichloro-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1780-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,6-Dichloro-2-methylpyrimidine
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Record name 1780-26-3
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Record name 4,6-Dichloro-2-methylpyrimidine
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Record name 4,6-DICHLORO-2-METHYLPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UM8PK8RCC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

4,6-Dihydroxy-2-methylpyrimidine 21 (1.03 g, 8.1 mmol) is suspended in 2.5 mL phosphorus oxychloride (27.3 mmol). The mixture is heated to 95° C. for 18 hours. Upon cooling, the mixture is diluted with dichloromethane (100 mL) and filtered. It is then washed with water, saturated aqueous sodium bicarbonate and brine, then concentrated to yield 4,6-dichloro-2-methylpyrimidine 22 as a white powder. 1H-NMR (400 MHz, CDCl3) δ=7.45 (s, 1H), 2.77 (s, 3H). MS calculated for C5H5Cl2N2 (M+H+) 162.99. found 163.2.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
DT Hurst - Australian journal of chemistry, 1983 - CSIRO Publishing
2-Methylpyrimidine-4,6-dithiol has been synthesized and has been converted into 2-methyl-6- methylthiopyrimidine-4-thiol, 4,6-bismethylthiopyrimidine and 6,6'-dithiobis(2-…
Number of citations: 2 www.publish.csiro.au
P Szterner, LMPF Amaral, VMF Morais… - The Journal of Chemical …, 2016 - Elsevier
The standard (p o = 0.1 MPa) molar enthalpies of formation in the condensed phase, Δ f H m o , of 2,4-dichloro-5-methylpyrimidine, 2,4-dichloro-6-methylpyrimidine, 4,6-dichloro-2-…
Number of citations: 7 www.sciencedirect.com
HR Henze, WJ Clegg, CW Smart - The Journal of Organic …, 1952 - ACS Publications
Among the more commonly utilized methods for the production of pyrimidine derivatives are interaction of (a) ureas with malonic esters (1) or/3-diketones (2) and (b) amidines with/3-…
Number of citations: 40 pubs.acs.org
DJ Brown - Journal of Applied Chemistry, 1954 - Wiley Online Library
A synthesis of 5‐amino‐4‐methylaminopyrimidine is reported, which involves the successful monoamination of 5‐amino‐4: 6‐dichloropyrimidine with methylamine. It is shown, however…
Number of citations: 26 onlinelibrary.wiley.com
JH Kim, MS Han - Journal of the Korean Chemical Society, 1996 - koreascience.kr
The synthesis of new 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives (5) containing chloro, methoxy, ethoxy, phenoxy and anilino groups at 6-position on the pyrimidine ring …
Number of citations: 2 koreascience.kr
T Sakamoto, H Yoshizawa… - Chemical and …, 1984 - jstage.jst.go.jp
The condensation of 2, 4 (2, 6)-dimethylpyrimidines (7a–c), but not 6-methoxy-2, 4-dimethylpyrimidine (7d), with benzaldehyde in the presence of zinc chloride occurred at the 4 (6)-…
Number of citations: 12 www.jstage.jst.go.jp
JH Kim, YE Kim - Journal of the Korean Chemical Society, 2004 - koreascience.kr
4-pyrimidylideneacetonitrile derivatives containing $ BF_2 $-chelate have been synthesized from H-chelates of 4-pyrimidylideneacetonitrile derivatives and boron trifluoride diethyl …
Number of citations: 2 koreascience.kr
B Su, H Li, MS Cai, ZJ Li - Chinese …, 2002 - engagedscholarship.csuohio.edu
The condensation reaction between 5-amino-4, 6-dichloro-2-methylpyrimidine and 1-acetyl-2-imidazolin-2-one using POCl3 as solvent gave 4, 6-dichloro-2-methyl-5-(1-acetyl-tetra-…
Number of citations: 0 engagedscholarship.csuohio.edu
H Sasabe, D Tanaka, D Yokoyama… - Advanced Functional …, 2011 - Wiley Online Library
Organic light-emitting devices (OLEDs) are expected to be applied as eco-friendly solid-state lighting and next-generation flat-display panels.[1] To improve the efficacy of OLEDs, a …
Number of citations: 141 onlinelibrary.wiley.com
J Garner, A McCluskey - Heterocyclic Communications, 1999 - degruyter.com
Aminolysis of 4, 6-dichloro-2-methylpyrimidine 1 and 2-thiomethyl-4, 6-dichloropyrimidine 2. using 5M LPDE yields exclusively C-4 amino substituted pyrimidines, no trace of di-…
Number of citations: 6 www.degruyter.com

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